molecular formula C25H18N4O6S B2366930 4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450336-52-4

4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2366930
CAS No.: 450336-52-4
M. Wt: 502.5
InChI Key: YSORGPPAVDUQCQ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-c]pyrazole class, characterized by a fused thiophene-pyrazole core. Its structure includes a 4-nitrophenyl group at position 2 of the pyrazole ring and a 4-benzoyl-substituted benzamide at position 3. The 5,5-dioxo moiety in the thieno ring indicates a sulfone group, enhancing stability and influencing electronic properties . Such modifications are critical in medicinal chemistry for optimizing target binding and pharmacokinetics.

Properties

IUPAC Name

4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O6S/c30-23(16-4-2-1-3-5-16)17-6-8-18(9-7-17)25(31)26-24-21-14-36(34,35)15-22(21)27-28(24)19-10-12-20(13-11-19)29(32)33/h1-13H,14-15H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSORGPPAVDUQCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzoyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C22H18N4O5S
  • IUPAC Name : this compound

Biological Activity Overview

Recent studies have explored the biological activity of similar thieno[3,4-c]pyrazole derivatives, which have shown promising results in various biological assays. The specific activities of this compound include:

  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
  • Mechanism of Action : Investigations into its mechanism suggest that it may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle progression.
  • Enzyme Inhibition : Preliminary data indicate potential inhibitory effects on specific enzymes related to cancer progression.

Anticancer Activity

In vitro studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxicity against several cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against human hepatoma (Huh7) cells and showed a notable reduction in cell viability with an IC50 value indicating effective concentration for inducing cytotoxicity.
Cell LineIC50 (µM)Mechanism
Huh712.5Apoptosis via caspase activation
MCF-714.0Cell cycle arrest at G2/M phase

These results suggest that the compound could be a candidate for further development as an anticancer agent.

The proposed mechanisms by which this compound exerts its effects include:

  • Caspase Activation : Western blot analysis revealed increased levels of activated caspase 3 in treated cells compared to controls, indicating a pathway leading to apoptosis.
  • Cell Cycle Modulation : Flow cytometry results indicated that treatment with the compound resulted in a significant accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression.

Case Studies

A recent study highlighted the efficacy of thieno[3,4-c]pyrazole derivatives in treating liver cancer models:

  • Study Design : Two nitrophenyl-isothiazolone derivatives were compared to assess their cytotoxicity against liver cancer cells.
  • Results : The study found that compounds similar to this compound exhibited higher cytotoxicity than standard chemotherapeutics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ in substituents on the phenyl ring (position 2) and benzamide group (position 3), as well as oxidation states of the thieno ring. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison

Compound Name (Position 2 / Benzamide Group) Thieno Ring Oxidation Molecular Formula Molecular Weight Key Substituent Effects
Target Compound : 4-nitrophenyl / 4-benzoyl 5,5-dioxo C₂₅H₁₇N₃O₅S* ~463.48* - 4-Nitrophenyl : Strong electron-withdrawing group (EWG), enhances electrophilicity.
- Benzoyl : Increases aromatic surface area, potentially improving receptor binding .
2-Methylphenyl / Benzoyl () 5,5-dioxo Not reported - - 2-Methylphenyl : Electron-donating group (EDG), may reduce reactivity compared to nitro.
4-Chlorophenyl / 4-tert-Butyl () 5,5-dioxo C₂₂H₂₂ClN₃O₃S 443.95 - 4-Chlorophenyl : Moderate EWG, balances lipophilicity and polarity.
- tert-Butyl : Highly lipophilic, may improve membrane permeability .
4-Methylphenyl / 4-Bromo () 5-oxo C₁₈H₁₆BrN₃O₂S* ~417.30* - 5-Oxo : Single oxygen (sulfoxide), less polar than sulfone.
- 4-Bromo : Heavy atom, may influence crystallinity .
4-Nitrophenyl / 3-Trifluoromethyl () None (4,6-dihydro) C₂₂H₁₆F₃N₃O₃S ~483.44 - Trifluoromethyl : Strong EWG with high metabolic stability.
- Lack of dioxo reduces ring rigidity .
2,4-Dimethylphenyl / 2,3-Dimethoxy () 5,5-dioxo C₂₂H₂₃N₃O₅S 441.50 - Methoxy groups : Enhance solubility via hydrogen bonding.
- XlogP = 2.5 suggests moderate lipophilicity .

*Deduced from structural similarity; exact values require experimental confirmation.

Key Research Findings and Implications

Methyl and tert-butyl groups () are EDGs, which may reduce binding affinity but enhance solubility .

Thieno Ring Oxidation: 5,5-Dioxo (sulfone) in the target compound increases polarity and stability compared to 5-oxo (sulfoxide) analogs () .

Pharmacokinetic Predictions :

  • The benzoyl group in the target compound likely elevates logP (>3), suggesting higher lipophilicity than methoxy-substituted analogs (, XlogP = 2.5) .
  • Hydrogen bond acceptors (e.g., nitro, carbonyl) may improve solubility but could limit blood-brain barrier penetration.

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